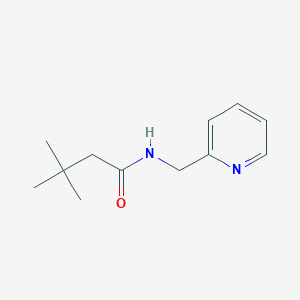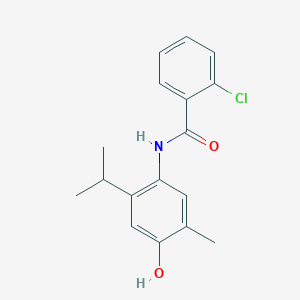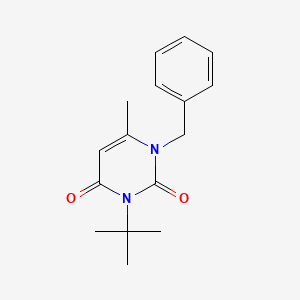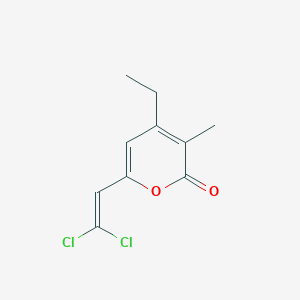
3,3-dimethyl-N-(2-pyridinylmethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3,3-dimethyl-N-(2-pyridinylmethyl)butanamide is a chemical entity that has been studied for its various chemical properties and potential applications in synthetic chemistry. This compound belongs to a class of compounds characterized by specific functional groups, leading to unique chemical behaviors and reactivity patterns.
Synthesis Analysis
The synthesis of 3-oxo-N-(pyridin-2-yl)butanamide compounds, closely related to 3,3-dimethyl-N-(2-pyridinylmethyl)butanamide, typically involves reactions such as the reaction of diketene with aromatic primary amine or the reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate. These methods are crucial for generating the core structure of the compound and allow for further derivatization (Fadda, Abdel‐Galil, & Elattar, 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 3,3-dimethyl-N-(2-pyridinylmethyl)butanamide has been explored through various spectroscopic methods. Conformational studies and minimum energy conformer structures have been identified using Density Functional Theory (DFT). These studies provide crucial information about the stability and electronic properties of the molecule (Aayisha et al., 2019).
Chemical Reactions and Properties
The reactivity and chemical properties of compounds like 3,3-dimethyl-N-(2-pyridinylmethyl)butanamide are significant in their synthetic applications. These properties are often characterized by their reactions with various reagents and under different conditions, which can lead to the formation of heterocyclic compounds and other derivatives (Wakabayashi et al., 2008).
科学的研究の応用
Novel Pyridine Derivatives as CB2 Agonists
A study focused on the modification of phenyl rings in cannabinoid receptor ligands by introducing a pyridine ring, leading to the discovery of a new series of CB2 ligands. One compound, identified as a potent and selective CB2 agonist, showed in vivo efficacy in a rat model of neuropathic pain after oral administration (Chu et al., 2009).
Chemistry of 3-Oxo-N-(pyridin-2-yl)butanamide
A review highlighted the synthesis methods, reactivity, and synthetic importance of 3-oxo-N-(pyridin-2-yl)butanamide compounds. These compounds serve as precursors for heterocyclic compounds, offering insights into their potential applications in developing new chemical entities (Fadda et al., 2015).
Complexation with Carboxylatopillar[5]arene
Research on 1,4-bis(pyridinium)butane derivatives and their interaction with carboxylatopillar[5]arene revealed significant findings on the binding behavior and association constants. This study illuminates the potential of using these compounds in molecular recognition and the design of novel supramolecular assemblies (Li et al., 2011).
Heterocyclic Synthesis
Another research avenue explored the synthesis of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives via reactions of 3-aminopyridine, showcasing the synthetic versatility of pyridine derivatives in creating biologically relevant heterocycles (Hafiz et al., 2011).
Chemical Standards in Ion Mobility Spectrometry
A study on positive ion mobility spectra for compounds including 2,4-dimethylpyridine provided insights into the use of these compounds as chemical standards in ion mobility spectrometry, highlighting their role in enhancing analytical methodologies (Eiceman et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)8-11(15)14-9-10-6-4-5-7-13-10/h4-7H,8-9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWXQEWNOVIFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)
![3-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5577706.png)
![N-[3-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B5577710.png)
![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5577718.png)
![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5577723.png)
![N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5577727.png)

![methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5577758.png)


![[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)
![5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)
![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)
![2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)